NCT-504

Übersicht

Beschreibung

NCT-504 ist ein selektiver allosterischer Inhibitor der Lipidkinase Phosphatidylinositol-5-phosphat-4-Kinase gamma (PIP4Kγ). Diese Verbindung hat aufgrund ihres Potenzials für therapeutische Anwendungen, insbesondere bei der Behandlung neurodegenerativer Erkrankungen wie der Huntington-Krankheit, große Aufmerksamkeit erregt. This compound moduliert das Gleichgewicht zwischen Phosphatidylinositol-Spezies in Zellen, fördert die Autophagie und reduziert die Menge an mutiertem Huntingtin-Protein .

2. Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird unter Verwendung einer Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung funktioneller Gruppen: Spezifische funktionelle Gruppen werden durch nucleophile Substitution und Oxidationsreaktionen eingeführt.

Industrielle Produktionsmethoden für this compound sind optimiert, um Skalierbarkeit und Kosteneffizienz zu gewährleisten. Diese Methoden beinhalten häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um die Reaktionsausbeute und -effizienz zu verbessern .

Vorbereitungsmethoden

The synthesis of NCT-504 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.

Functional Group Introduction: Specific functional groups are introduced through nucleophilic substitution and oxidation reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

NCT-504 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen werden häufig eingesetzt, um verschiedene Substituenten an der Kernstruktur von this compound einzuführen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Huntington's Disease

NCT-504 has been extensively studied for its potential therapeutic effects in Huntington's disease:

- Reduction of Huntingtin Aggregates : In vitro studies demonstrated that this compound treatment significantly reduced levels of huntingtin aggregates in various neuronal cell lines. For example, concentrations as low as 2.5 µM were effective in decreasing Htt(exon1)-Q74 levels in primary cortical neurons .

- Improvement of Cellular Viability : The compound was found to enhance cell survival by reducing toxic protein levels without adversely affecting neuronal viability at concentrations below 5 µM .

Alzheimer's Disease

Recent findings suggest that this compound may also have applications in Alzheimer's disease:

- Tau Protein Degradation : this compound has been shown to reduce levels of Tau protein, which is implicated in Alzheimer's pathology. The compound promotes Tau degradation via the ESCRT (Endosomal Sorting Complex Required for Transport) pathway, independent of canonical autophagy mechanisms .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Huntington's Disease :

- Case Study on Alzheimer's Disease :

Table 1: Efficacy of this compound on Protein Levels

| Study Type | Cell Type | Concentration (µM) | Effect on Protein Levels |

|---|---|---|---|

| In Vitro Study | Primary Cortical Neurons | 2.5 | Reduced Htt(exon1)-Q74 |

| In Vitro Study | Patient-Derived Fibroblasts | 5 | Decreased full-length huntingtin |

| In Vitro Study | Neuronal Cell Lines | 500 nM | Enhanced autophagic flux |

| In Vivo Study | Mouse Models | 20 mg/kg | Significant tumor growth inhibition |

Table 2: Mechanisms Affected by this compound

| Mechanism | Effect Observed |

|---|---|

| Autophagy Flux | Increased |

| Protein Aggregate Clearance | Enhanced |

| Cellular Viability | Improved |

Wirkmechanismus

NCT-504 exerts its effects by selectively inhibiting PIP4Kγ. This inhibition modulates the balance of phosphatidylinositide species within cells, leading to an increase in basal autophagy. The enhanced autophagy results in the degradation of pathogenic proteins, such as mutant huntingtin, thereby reducing their toxic effects. The molecular targets of this compound include PIP4Kγ and associated signaling pathways involved in autophagy and protein degradation .

Vergleich Mit ähnlichen Verbindungen

NCT-504 ist einzigartig in seiner selektiven Hemmung von PIP4Kγ. Ähnliche Verbindungen umfassen:

NIH-12848: Ein weiterer selektiver Inhibitor von PIP4Kγ, jedoch mit unterschiedlichen Bindungseigenschaften und Potenz.

PI5P4Kα- und PI5P4Kβ-Inhibitoren: Diese Inhibitoren zielen auf andere Isoformen der Phosphatidylinositol-5-phosphat-4-Kinase ab, weisen aber nicht die gleiche Selektivität für PIP4Kγ wie this compound auf

This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Modulation der Autophagie und der Reduzierung des Gehalts an pathogenen Proteinen aus, was es zu einem wertvollen Werkzeug in der Forschung neurodegenerativer Erkrankungen macht .

Biologische Aktivität

NCT-504 is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for treatment.

This compound primarily functions as an inhibitor of the enzyme PIP4Kγ (Phosphatidylinositol 5-phosphate 4-kinase gamma) . By inhibiting this kinase, this compound alters lipid signaling pathways that are crucial for cellular processes, including autophagy and protein aggregation.

- Inhibition of PIP4Kγ :

- Impact on Lipid Profiles :

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of this compound in reducing toxic protein levels and enhancing cellular health:

- Reduction of Huntingtin Protein :

- Autophagic Flux Enhancement :

Data Tables

The following table summarizes key findings from studies on this compound:

Implications for Treatment

The biological activity of this compound suggests its potential as a therapeutic agent for Huntington's disease and possibly other neurodegenerative disorders characterized by protein aggregation. The ability to lower toxic protein levels while enhancing autophagy presents a dual mechanism that could mitigate disease progression.

Eigenschaften

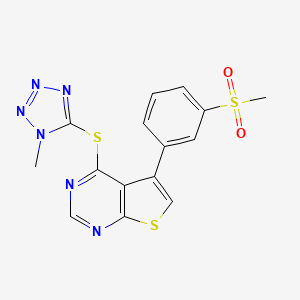

Molekularformel |

C15H12N6O2S3 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3 |

InChI-Schlüssel |

IIEFAIOSYLQBJX-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

Kanonische SMILES |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NCT504; NCT 504; NCT-504 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.